ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate
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Description
“Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate” is a chemical compound . It is used for research purposes . The compound has a molecular weight of 225.248.
Synthesis Analysis
While specific synthesis methods for “ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate” were not found, similar compounds have been synthesized using multi-step strategies . These strategies often involve reductive amination, deprotection in acidic media, and transamination .
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is a derivative of cyanoacetamide, which is a privileged structure and one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them valuable in the synthesis of a wide range of organic compounds.
Synthesis of 1,3-dithiolan-2-ones
A novel and efficient method for the synthesis of 1,3-dithiolan-2-ones was reported using cyanoacetamides . Treatment of cyanoacetamides with carbon disulfide and sodium ethoxide gave the corresponding ketene diothioacetals .
Reduction of Ethyl Carbamate in Alcoholic Beverages
Ethyl carbamate (EC) is a 2A classified carcinogen in Chinese liquor that has raised many problems regarding food safety . Applying microorganisms to control the content of EC precursors in fermented grains has been proven as an effective method to reduce EC in alcoholic beverages .
Synthesis of Coumarin-3-carboxylate Ester
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Synthesis of 3-cyancoumarin
As mentioned above, the condensation of ethyl cyanoacetate and salicylaldehyde can also result in the formation of 3-cyancoumarin . This compound has potential applications in the synthesis of various organic compounds.
properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-(dimethylamino)but-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-16-10(15)12-9(14)8(6-11)7(2)13(3)4/h5H2,1-4H3,(H,12,14,15)/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZRKFSVFABDX-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate |
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